
1H-Pyrazole-3-methanol, 5-bromo-1-methyl-, 3-methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-bromo-1-methyl-1H-pyrazol-3-yl)methyl methanesulfonate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom, a methyl group, and a methanesulfonate ester, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-1-methyl-1H-pyrazol-3-yl)methyl methanesulfonate typically involves the bromination of 1-methyl-1H-pyrazole followed by the introduction of the methanesulfonate group. The process can be summarized in the following steps:
Bromination: 1-methyl-1H-pyrazole is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to obtain 5-bromo-1-methyl-1H-pyrazole.
Methanesulfonation: The brominated pyrazole is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the methanesulfonate ester group, resulting in the formation of (5-bromo-1-methyl-1H-pyrazol-3-yl)methyl methanesulfonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(5-bromo-1-methyl-1H-pyrazol-3-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrazole derivatives.
Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the methanesulfonate group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Nucleophilic Substitution: Substituted pyrazole derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
(5-bromo-1-methyl-1H-pyrazol-3-yl)methyl methanesulfonate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is utilized in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of (5-bromo-1-methyl-1H-pyrazol-3-yl)methyl methanesulfonate involves its interaction with specific molecular targets. The bromine atom and methanesulfonate group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzymes by forming covalent bonds with active site residues, leading to the disruption of enzymatic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-1-methyl-1H-pyrazole: Lacks the methanesulfonate group, resulting in different reactivity and applications.
1-methyl-1H-pyrazole-3-methanesulfonate: Similar structure but without the bromine atom, affecting its chemical behavior.
5-chloro-1-methyl-1H-pyrazol-3-yl)methyl methanesulfonate: Chlorine atom instead of bromine, leading to variations in reactivity and biological activity.
Uniqueness
(5-bromo-1-methyl-1H-pyrazol-3-yl)methyl methanesulfonate is unique due to the presence of both the bromine atom and methanesulfonate group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Eigenschaften
Molekularformel |
C6H9BrN2O3S |
|---|---|
Molekulargewicht |
269.12 g/mol |
IUPAC-Name |
(5-bromo-1-methylpyrazol-3-yl)methyl methanesulfonate |
InChI |
InChI=1S/C6H9BrN2O3S/c1-9-6(7)3-5(8-9)4-12-13(2,10)11/h3H,4H2,1-2H3 |
InChI-Schlüssel |
KVBVAGJQNFQXKE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)COS(=O)(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate](/img/structure/B13894963.png)
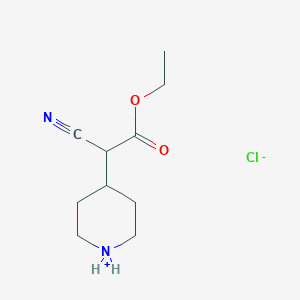
![1-[4-(Azetidin-3-yl)piperidin-1-yl]ethanone](/img/structure/B13894979.png)
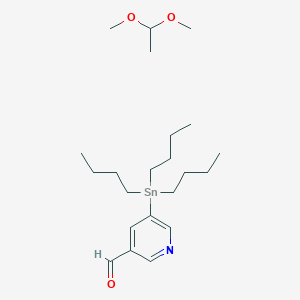

![Ethyl 5-chloro-7-oxo-4H-pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13894990.png)
![3-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13895001.png)
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13895006.png)
![3-azabicyclo[3.1.0]hexan-6-ol;2,2,2-trifluoroacetic acid](/img/structure/B13895011.png)
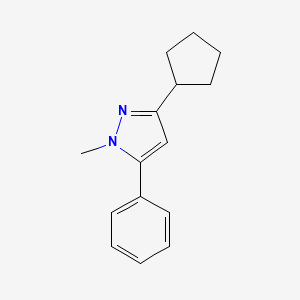
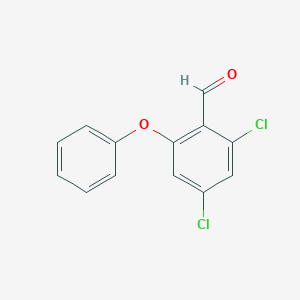
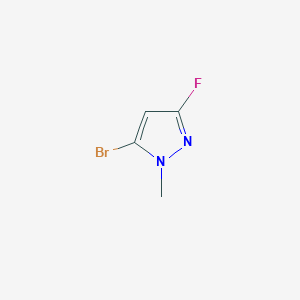
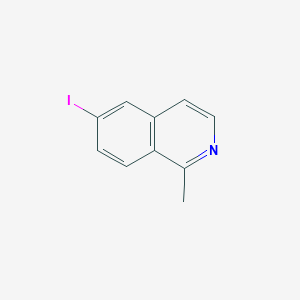
![N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine](/img/structure/B13895027.png)
